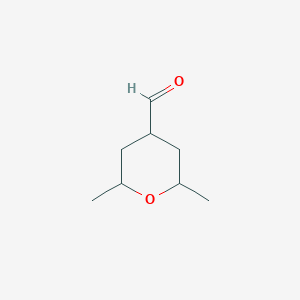

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Description

BenchChem offers high-quality 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-8(5-9)4-7(2)10-6/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEHIWKPBUWQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

The following technical guide is structured as an advanced whitepaper for R&D professionals, synthesizing chemical engineering principles, synthetic methodology, and application science.

Structure, Synthesis, and Application in Medicinal & Fragrance Chemistry

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) represents a privileged scaffold in modern organic synthesis. Characterized by a saturated oxygen heterocycle with defined stereocenters, it serves as a critical intermediate for generating conformational restriction in drug design and imparting substantivity in fragrance formulations. Unlike its acyclic analog Melonal (2,6-dimethyl-5-heptenal), this pyran derivative offers enhanced metabolic stability and a rigidified vector for substituent display.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic route for laboratory-scale production, and a reactivity map for downstream functionalization.

Molecular Architecture & Stereochemistry

The utility of this molecule stems from its stereochemical complexity. The 2,6-substitution pattern on the tetrahydropyran (THP) ring creates distinct diastereomeric possibilities that dictate reactivity and biological interaction.

-

The cis-2,6 Isomer (Thermodynamic): The methyl groups at C2 and C6 occupy equatorial positions to minimize 1,3-diaxial interactions. This is the predominant isomer formed under thermodynamic control. It is a meso compound (achiral) due to the plane of symmetry passing through C4 and the oxygen atom.

-

The trans-2,6 Isomer (Kinetic): One methyl is axial and the other equatorial. This form is chiral and higher in energy.

-

The C4-Formyl Group: The aldehyde group at C4 can adopt an axial or equatorial orientation. In the cis-2,6 isomer, the equatorial conformer is favored by ~1.5 kcal/mol, leading to the all-cis (2,6-cis, 4-cis relative to H) configuration.

Structural Visualization

Figure 1: Stereochemical progression from the planar pyranone precursor to the thermodynamically preferred all-cis carbaldehyde.

Physicochemical Profile

Data below represents a consensus of experimental values for the isomeric mixture and high-confidence predictive models for the pure cis-isomer.

| Property | Value / Description | Significance |

| Molecular Formula | C₈H₁₄O₂ | Core scaffold |

| Molecular Weight | 142.20 g/mol | Fragment-based drug design (FBDD) compliant |

| CAS Number | 1212021-29-8 | Unique identifier |

| Boiling Point | 95–98 °C @ 10 Torr (Predicted) | Volatile, amenable to GC analysis |

| Density | 1.01 ± 0.05 g/cm³ | Slightly denser than water |

| LogP | 1.2 – 1.5 | Lipophilic enough for membrane permeability |

| Solubility | Soluble in DCM, THF, EtOH; Sparingly in H₂O | Requires organic co-solvents in aqueous reactions |

| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure |

Synthetic Routes & Process Chemistry

While direct isolation from natural sources is inefficient, the reductive homologation of 2,6-dimethyl-4-pyrone is the most robust route for generating the 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde scaffold with high stereocontrol.

Primary Route: The Pyranone-TosMIC Sequence

This protocol avoids the regioselectivity issues of hydroformylation and utilizes commercially available starting materials.

Step 1: Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one

-

Reagents: H₂ (50 psi), 10% Pd/C, Ethanol.

-

Mechanism: Heterogeneous hydrogenation saturates the double bonds. The cis-adsorption of hydrogen and equilibration favors the cis-2,6-dimethyl ketone.

Step 2: Van Leusen Reductive Cyanation (Homologation)

-

Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME/EtOH.

-

Mechanism: Base-mediated addition of TosMIC to the ketone, followed by cyclization and fragmentation, yields the nitrile with one-carbon extension.

-

Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbonitrile.

Step 3: Nitrile Reduction

-

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78 °C.

-

Mechanism: Selective reduction of the nitrile to the imine, which hydrolyzes to the aldehyde upon acidic workup.

-

Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde .[3][4]

Experimental Protocol: Step-by-Step

Objective: Synthesis of 10g of Target Aldehyde.

-

Hydrogenation:

-

Charge a hydrogenation vessel with 2,6-dimethyl-4H-pyran-4-one (12.4 g, 100 mmol) and ethanol (100 mL).

-

Add 10% Pd/C (1.2 g). Purge with N₂ followed by H₂.

-

Stir under 50 psi H₂ at RT for 12 hours. Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield ~12.5 g of the saturated ketone (oil).

-

-

Cyanation (TosMIC):

-

To a solution of t-BuOK (22.4 g, 200 mmol) in DME (150 mL) at 0°C, add a solution of TosMIC (21.5 g, 110 mmol) in DME (50 mL).

-

Add the ketone (12.5 g, ~97 mmol) dropwise. Stir at 0°C for 45 min, then add EtOH (10 mL) and reflux for 2 hours.

-

Cool, dilute with water, and extract with ether.[5] Dry (MgSO₄) and concentrate.[6]

-

Purification: Distillation or silica plug (Hex/EtOAc) to isolate the nitrile.

-

-

Reduction:

-

Dissolve the nitrile (10 g, 72 mmol) in anhydrous toluene (150 mL) under Argon. Cool to -78°C.

-

Add DIBAL-H (1.0 M in toluene, 80 mL, 80 mmol) dropwise over 30 mins.

-

Stir at -78°C for 2 hours. Quench with MeOH (5 mL) followed by sat. Rochelle’s salt solution.

-

Warm to RT and stir vigorously until layers separate. Extract aqueous layer with EtOAc.

-

Combine organics, wash with brine, dry, and concentrate.[5]

-

Yield: Expect ~7-8 g (70-80%) of the aldehyde.

-

Reactivity & Functionalization

The C4-aldehyde is a versatile handle. The steric bulk of the 2,6-methyl groups provides kinetic protection, making the aldehyde moderately resistant to polymerization compared to simple aliphatic aldehydes.

Reactivity Map

Figure 2: Functionalization pathways transforming the aldehyde into high-value intermediates.

Applications in R&D

Medicinal Chemistry[11][12][13]

-

Conformational Restriction: The 2,6-dimethyl-THP ring acts as a rigid spacer. Replacing a flexible alkyl chain with this ring can improve metabolic stability (blocking P450 oxidation sites) and lock pharmacophores into bioactive conformations.

-

Bioisostere: The aldehyde can be converted to an oxetane, amine, or heterocycle, serving as a bioisostere for phenyl or cyclohexyl groups in kinase inhibitors.

Fragrance & Flavor[2][5][14]

-

Olfactory Profile: While the acyclic Melonal has a potent melon/green note, the cyclized pyran derivatives often exhibit softer, more floral-fruity profiles with increased substantivity (staying power) due to lower vapor pressure.

-

Stability: The pyran ring is stable to oxidation and pH changes in consumer products (soaps, detergents), unlike many unsaturated acyclic aldehydes.

Safety & Handling

-

GHS Classification: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid.

-

Spill Protocol: Absorb with sand or vermiculite. Neutralize with dilute sodium bisulfite solution if necessary to quench aldehyde reactivity before disposal.

References

-

Van Leusen, A. M., et al. (1977).[7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114-3118. 7[8][7]

-

Organic Chemistry Portal. (2023). Tetrahydropyran Synthesis and Reactivity. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

Sources

- 1. 2,6-Dimethyl-4H-pyran-4-one CAS 1004-36-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 2,6-Dimethyltetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]

- 3. 50675-18-8|Tetrahydropyran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde | 1212021-29-8 [sigmaaldrich.com]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. WO2016055602A1 - Production of melonal or 2,6-dimethylhept-5-enal via baeyer-villiger oxidation - Google Patents [patents.google.com]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Architectures: A Technical Guide to 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serving as the core for polyether antibiotics, pheromones, and macrocyclic lactones. Among its derivatives, 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde represents a unique stereochemical challenge and opportunity. Its value lies in the interplay between the rigidifying 2,6-dimethyl "anchors" and the reactive, epimerizable aldehyde at the 4-position.

This guide dissects the conformational landscape of this molecule, providing researchers with the rationale to predict, synthesize, and identify specific stereoisomers. Unlike simple cyclohexanes, the presence of the oxygen atom induces dipole-dipole interactions (anomeric effects) and alters bond lengths, necessitating a tailored approach to stereocontrol.

Part 1: Structural Analysis & Stereochemical Landscape

The Conformational Anchor

The stereochemistry of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde is dictated by the relative orientation of the two methyl groups at positions 2 and 6.

-

The cis-2,6-dimethyl backbone: This is the thermodynamic sink. In the chair conformation, both methyl groups can adopt an equatorial orientation. This locks the ring conformation because flipping the ring would place both methyls in severe 1,3-diaxial interactions (approx. +3.4 kcal/mol penalty per methyl).

-

The trans-2,6-dimethyl backbone: In any chair conformation, one methyl must be axial while the other is equatorial. This backbone is inherently higher in energy and chiral, whereas the all-equatorial cis-backbone possesses a plane of symmetry (meso).

The 4-Position Variable

With the cis-2,6-dimethyl backbone locked (diequatorial), the aldehyde at C4 defines the final stereochemistry.

-

Isomer A (Thermodynamic): 2,6-cis (eq), 4-CHO (eq).

-

Configuration: cis,cis-2,4,6-substitution.

-

Stability: Maximized. The formyl group avoids 1,3-diaxial strain with the axial protons at C2/C6.

-

Symmetry: Meso (achiral).

-

-

Isomer B (Kinetic/Steric): 2,6-cis (eq), 4-CHO (ax).

-

Configuration: cis,trans-2,4,6-substitution.

-

Stability: Lower. The axial aldehyde suffers from 1,3-diaxial repulsion.

-

Symmetry: Meso (achiral).

-

Isomer Stability Visualization

The following diagram illustrates the energetic hierarchy of the isomers.

Caption: Energetic hierarchy of stereoisomers. The green path represents the target thermodynamic product.

Part 2: Synthetic Pathways & Stereocontrol

To access the specific isomers, we must choose a route that establishes the 2,6-stereocenters first, followed by functionalization of C4.

Route A: Hydrogenation & Homologation (Recommended)

This route utilizes the commercially available 2,6-dimethyl-4H-pyran-4-one. It offers the highest stereocontrol because the hydrogenation step sets the cis-2,6 relationship.

Protocol:

-

Hydrogenation: Reduce 2,6-dimethyl-4H-pyran-4-one using Pd/C under H2 (1-3 atm).

-

Homologation (Ketone to Aldehyde):

-

Step 2a: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and KHMDS to form the enol ether.

-

Step 2b: Acidic hydrolysis (HCl/THF) of the enol ether yields the aldehyde.

-

Why this works: The hydrolysis step proceeds through an oxocarbenium ion intermediate. The final protonation of the enol/enolate will occur to place the aldehyde in the equatorial position (thermodynamic control), yielding Isomer A.

Route B: Prins Cyclization (De Novo)

For researchers needing the trans-backbone or non-standard derivatives, the Prins cyclization offers modularity.

-

Reagents: Acetaldehyde + Homoallylic alcohol + Acid catalyst.

-

Stereocontrol: The reaction proceeds via a chair-like transition state (Zimmerman-Traxler model), where substituents prefer equatorial positions. This naturally favors the all-cis tetrahydropyran systems.

Synthetic Workflow Diagram

Caption: Step-wise synthesis from pyrone precursor to thermodynamic aldehyde isomer.

Part 3: Analytical Characterization (Self-Validating Protocols)

Distinguishing Isomer A (eq-CHO) from Isomer B (ax-CHO) requires rigorous NMR analysis. The coupling constants (

1H NMR Diagnostic Table

| Feature | Isomer A (Thermodynamic) | Isomer B (Kinetic) | Mechanistic Rationale |

| H4 Orientation | Axial | Equatorial | In the chair form, equatorial substituents have axial protons. |

| Coupling ( | tt (~11 Hz, ~4 Hz) | qt (~3 Hz, ~3 Hz) | Isomer A: H4 is axial. It has two large |

| CHO Signal | Chemical shift is less diagnostic than coupling constants. | ||

| C2/C6 Methyls | Doublet (~1.1 ppm) | Doublet (~1.1 ppm) | Both isomers have equatorial methyls; shifts are similar. |

Epimerization Test (The "Trust" Protocol)

To confirm you have the thermodynamic isomer (Isomer A):

-

Dissolve a small sample in MeOH.

-

Add a catalytic amount of K2CO3 or DBU.

-

Stir for 2 hours.

-

Run NMR.[3]

-

Result: If the spectrum remains unchanged, you possess the thermodynamic (equatorial aldehyde) isomer. If it shifts from a narrow multiplet at H4 to a wide triplet of triplets, your starting material was the kinetic (axial) isomer.

-

Part 4: Applications in Drug Design

The 2,6-dimethyl-THP scaffold acts as a "conformational lock." By restricting the flexibility of the ring, it reduces the entropic penalty of binding to a protein target.

-

Peptidomimetics: The aldehyde can be converted to an amine via reductive amination, serving as a transition state mimic in protease inhibitors.

-

Fragment-Based Design: The defined vectors of the methyl groups allow for precise probing of hydrophobic pockets in receptors (e.g., nuclear receptors).

References

-

Rychnovsky, S. D., & Yang, G. (1997). "General Route to 2,6-Disubstituted Tetrahydropyrans via Segment Coupling Prins Cyclization." Journal of the American Chemical Society.[4] Link

-

PubChem. "Tetrahydro-2,6-dimethyl-4H-pyran-4-one (Compound CID 70626)." National Center for Biotechnology Information. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 2. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 3. 1212021-29-8|2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, a substituted tetrahydropyran derivative of interest. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical resource, blending established theory with actionable methodologies for scientists in the pharmaceutical and chemical research fields.

Introduction: The Significance of a Solubility Profile

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a heterocyclic compound featuring a tetrahydropyran ring, two methyl substituents, and a carbaldehyde functional group. This combination of a polar ether linkage, a reactive aldehyde, and nonpolar alkyl groups results in a molecule with nuanced solubility characteristics. Understanding its solubility in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and controlling impurity profiles all depend on a precise understanding of solubility.

-

Formulation Science: For drug development, solubility dictates the choice of excipients and delivery systems. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a drug candidate.[1]

-

Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is fully soluble to ensure accurate quantification.

This guide will provide the necessary tools to systematically characterize the solubility of this compound, enabling informed decision-making throughout the research and development lifecycle.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is governed by a balance of forces:

-

Dispersion Forces (van der Waals): Arising from temporary fluctuations in electron density, these are present in all molecules and are the primary forces of attraction in nonpolar solvents like hexane. The alkyl (dimethyl) groups of the target molecule contribute to these interactions.

-

Dipole-Dipole Interactions: The ether oxygen and the carbonyl group in the aldehyde create a permanent molecular dipole. Polar aprotic solvents like acetone or ethyl acetate will interact favorably with these dipoles.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Protic solvents, such as ethanol or methanol, can act as hydrogen bond donors, leading to strong interactions and potentially high solubility.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[2][3] Every molecule can be assigned three parameters (δD, δP, δH) that represent the energy from dispersion forces, polar forces, and hydrogen bonding, respectively.[2][3][4] A solvent is likely to dissolve a solute if their Hansen parameters are similar.[2]

The diagram below illustrates the key intermolecular forces influencing the dissolution of the target molecule in a protic solvent like ethanol.

Caption: Intermolecular forces governing solubility.

Based on its structure, we can hypothesize the following solubility trends for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde:

-

High Solubility: In polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, THF, ethyl acetate) due to favorable dipole-dipole interactions and hydrogen bonding potential.

-

Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane).

-

Low Solubility: In nonpolar solvents (e.g., hexane, toluene) where dispersion forces are dominant.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility is the shake-flask method .[1][5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[1][6] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This protocol is adapted from the OECD Test Guideline 105 for its robustness and wide acceptance.[7][8][9][10]

Materials and Equipment

-

Solute: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol).

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

-

Step-by-Step Protocol

The following workflow diagram outlines the experimental procedure.

Caption: Experimental workflow for the shake-flask method.

Detailed Steps:

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of the solute to a fixed volume of solvent until it no longer dissolves. This helps in deciding the excess amount to be used in the main experiment.[8][11]

-

Sample Preparation:

-

Accurately weigh an excess amount of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains after equilibrium is reached.[6]

-

Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 200 RPM).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[1][5][6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been achieved.[11]

-

-

Sample Processing:

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter (0.22 µm) and discard the first few drops to saturate the filter material.

-

Filter the remaining solution directly into a clean, pre-labeled autosampler vial. This step is critical to remove all undissolved particles before analysis.[6]

-

-

Quantification (HPLC Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated samples with the mobile phase to bring their concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Self-Validating System: Ensuring Trustworthiness

-

Visual Confirmation: Before filtration, visually inspect each vial to confirm that an excess of solid solute is present. Its absence would invalidate the result, as it would only indicate a concentration, not the saturation solubility.[6]

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24h and 48h) ensures that the system has reached a true thermodynamic equilibrium.[11]

-

Temperature Control: Maintaining a constant and uniform temperature is crucial, as solubility is highly temperature-dependent.[12]

-

Method Specificity: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. The solvents should be ordered by a relevant property, such as polarity index, to facilitate the identification of trends.

Table 1: Hypothetical Solubility Profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde at 25°C

| Solvent | Solvent Type | Polarity Index (Snyder) | Solubility (mg/mL) |

| n-Hexane | Nonpolar Aliphatic | 0.1 | < 1.0 |

| Toluene | Nonpolar Aromatic | 2.4 | 15.2 |

| Dichloromethane | Polar Aprotic | 3.1 | 125.6 |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 200 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Ethanol | Polar Protic | 5.2 | > 200 |

| Methanol | Polar Protic | 6.6 | > 200 |

Note: The data presented in this table is illustrative and based on chemical principles. Actual experimental values must be determined empirically.

Interpretation: The hypothetical data aligns with the theoretical predictions. The compound exhibits low solubility in the nonpolar solvent hexane. As the polarity of the solvent increases, the solubility dramatically improves. The high solubility in polar aprotic solvents like ethyl acetate and acetone, as well as polar protic solvents like ethanol and methanol, confirms the dominant role of dipole-dipole interactions and hydrogen bonding in the dissolution process. This profile suggests that solvents like ethyl acetate or ethanol would be excellent choices for purification via crystallization or for creating concentrated stock solutions for further reactions or analysis.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. By combining an understanding of intermolecular forces with a robust experimental methodology like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that informs process development, formulation design, and analytical method validation. A thorough characterization of solubility is a foundational step in advancing a chemical entity through the development pipeline, ensuring efficiency and mitigating risks associated with poor physicochemical properties.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [7]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [8]

-

OECD. Test No. 105: Water Solubility. [9]

-

Enamine. Shake-Flask Aqueous Solubility Assay. [5]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [10]

-

Jørgensen, C., Bøwadt, S., Tyle, H., & Thomsen, M. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 270, 129420. [13]

-

Quora. How to perform the shake flask method to determine solubility. [6]

-

Bienta. Shake-Flask Solubility Assay. [1]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [14]

-

Wikipedia. Hansen solubility parameter. [2]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [11]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [15]

-

Hansen Solubility. Hansen Solubility Parameters (HSP). [3]

-

SpecialChem. Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. [4]

-

Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [12]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. specialchem.com [specialchem.com]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. bioassaysys.com [bioassaysys.com]

Thermodynamic Stability of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Isomers

The following guide details the thermodynamic stability, conformational analysis, and equilibration protocols for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8).

Technical Whitepaper | Version 1.0

Executive Summary

In the structural landscape of substituted tetrahydropyrans, 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde presents a classic conformational analysis challenge relevant to fragrance chemistry and medicinal intermediate synthesis.[1]

Thermodynamic and stereoelectronic analysis confirms that the all-cis (2,6-cis-4-cis) isomer—specifically defined as the 2,6-diequatorial-4-equatorial conformer—represents the global thermodynamic minimum.[1] This stability is driven by the minimization of 1,3-diaxial interactions and the favorable equatorial positioning of the formyl group. Synthetic routes often yield kinetic mixtures; however, base-catalyzed equilibration at the C4 position can enrich the thermodynamic isomer to ratios exceeding 9:1.[2]

Stereochemical & Conformational Analysis[1][3]

The Tetrahydropyran (THP) Scaffold

The stability of the molecule is governed by the chair conformation of the six-membered ether ring. Unlike cyclohexane, the THP ring has shorter C–O bonds (1.43 Å vs 1.54 Å for C–C), which slightly flattens the ring near the oxygen and exacerbates steric interactions at the 2 and 6 positions.[2]

The 2,6-Dimethyl Anchors

The relative stereochemistry of the methyl groups at positions 2 and 6 is the primary determinant of stability.

-

2,6-cis Isomer: Allows both methyl groups to adopt an equatorial orientation.[1][2] This is the low-energy "anchored" conformation.[1][2]

-

2,6-trans Isomer: Forces one methyl group to be axial while the other is equatorial.[2] The cost of a single axial methyl at C2/C6 is approximately 1.7–2.0 kcal/mol due to 1,3-diaxial interactions with protons at C4 and C6 (or C2).[2]

The 4-Formyl Substituent

With the 2,6-dimethyl groups locked in the equatorial position (2,6-cis), the aldehyde (carbaldehyde) group at C4 can exist in two diastereomeric forms:

-

Equatorial (cis to Me groups): The formyl group extends away from the ring, minimizing steric clash.[2] The A-value (conformational free energy) of a formyl group is approximately 0.8 kcal/mol (favors equatorial).[2]

-

Axial (trans to Me groups): The formyl group projects perpendicular to the ring, incurring 1,3-diaxial interactions with the axial protons at C2 and C6.[2]

While the "anomeric effect" influences substituents at C2, the C4 position is distal to the ring oxygen.[2] Therefore, steric arguments dominate, and the equatorial conformer is strongly favored.[2]

Global Minimum Structure

The thermodynamically most stable isomer is (2R,4r,6S)-2,6-dimethyltetrahydropyran-4-carbaldehyde (and its enantiomer), where:

In a planar depiction, all three groups are cis to each other.[2]

Thermodynamic Equilibrium Visualization

The following diagram illustrates the equilibration pathway. The kinetic mixture (often containing axial aldehyde) converts to the thermodynamic product via an enolate intermediate.[2]

Figure 1: Base-catalyzed equilibration pathway converting the axial-aldehyde isomer to the stable equatorial-aldehyde isomer.[1]

Experimental Protocols

Thermodynamic Equilibration Protocol

This protocol is designed to convert a mixture of isomers (e.g., from a Diels-Alder or hydroformylation reaction) into the thermodynamically stable all-equatorial isomer.[1][2]

Reagents:

-

Substrate: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (isomer mixture)[1][2]

-

Base: Sodium Methoxide (NaOMe) 25% w/w in Methanol OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)[1]

Methodology:

-

Preparation: Dissolve 10.0 mmol of the aldehyde mixture in 20 mL of anhydrous MeOH under nitrogen atmosphere.

-

Initiation: Add 1.0 mmol (0.1 eq) of NaOMe solution dropwise at 0°C.

-

Note: Catalytic base is sufficient as the reaction is an equilibrium process.

-

-

Equilibration: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Quench: Neutralize carefully with glacial acetic acid (1.1 eq relative to base) at 0°C.

-

Workup: Concentrate the solvent in vacuo. Dilute with Et2O, wash with water and brine, dry over MgSO4, and concentrate.

-

Purification: Distillation is usually sufficient, as the minor isomers are now negligible.[2]

Analytical Validation (NMR Criteria)

To confirm the presence of the thermodynamic isomer, analyze the C4-H proton (alpha to carbonyl) via 1H-NMR (CDCl3, 400 MHz):

-

Thermodynamic (Equatorial CHO): The C4 proton is axial .[2] It will appear as a triplet of triplets (tt) with two large coupling constants (

Hz) corresponding to the interactions with axial protons at C3 and C5.[1] -

Kinetic (Axial CHO): The C4 proton is equatorial .[2] It will appear as a narrow multiplet with small coupling constants (

Hz).[1][2]

Synthesis & Isomer Management

Accessing the correct 2,6-cis scaffold is critical before equilibrating the C4 position.[2]

| Method | Isomer Outcome | Post-Process Requirement |

| Prins Cyclization | High 2,6-cis selectivity (via chair transition state).[1][2] | Direct equilibration of C4 usually yields pure product.[2] |

| Hydrogenation of 2,6-Dimethyl-4-pyrone | Often yields mixed 2,6-cis/trans scaffolds.[1][2] | Difficult separation; 2,6-trans isomers cannot be corrected by simple base treatment (requires ring opening).[1][2] |

| Hydroformylation of 2,6-Dimethyl-dihydro-pyran | Mixture of C4 isomers.[1][2] | Ideal candidate for the equilibration protocol above. |

References

-

Conformational Analysis of Satur

-

Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans.

-

Tetrahydropyran-4-carbaldehyde Properties.

-

Base-Catalyzed Epimeriz

Sources

Literature review on 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde derivatives

Synthesis, Stereochemistry, and Functionalization in Drug Discovery & Fragrance

Executive Summary

The 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) scaffold represents a privileged structural motif in modern organic synthesis. Bridging the gap between volatile fragrance ingredients and lipophilic pharmaceutical intermediates, this tetrahydropyran (THP) derivative offers a unique combination of conformational rigidity and functional versatility.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic catalog data to explore the stereochemical causality of its synthesis, its conformational behavior , and its utility as a high-value building block .

Structural Architecture & Stereochemistry[1]

The reactivity and biological profile of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde are dictated by the thermodynamics of the six-membered ether ring. Unlike the unsubstituted tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8), the introduction of methyl groups at the 2- and 6-positions creates significant stereochemical complexity.

1.1 Conformational Analysis

The tetrahydropyran ring adopts a chair conformation to minimize torsional strain.

-

2,6-Positions : The cis-2,6-dimethyl isomer is thermodynamically preferred, allowing both methyl groups to occupy equatorial positions. The trans-isomer forces one methyl group into a high-energy axial position (1,3-diaxial interaction).

-

4-Position (Formyl Group) : In the cis-2,6-dimethyl framework, the formyl group at C4 can be either axial or equatorial.

-

Equatorial Formyl (Thermodynamic) : Minimizes 1,3-diaxial interactions with the ring protons.

-

Axial Formyl (Kinetic) : Often accessible via specific kinetic protonation or reduction conditions but less stable.

-

Implication : Synthetic routes aiming for high purity must account for equilibration to the all-equatorial cis,cis-isomer (2,6-cis-dimethyl, 4-cis-formyl relative to methyls).

1.2 Visualizing the Isomer Space

The following diagram illustrates the stereochemical relationships and the thermodynamic sink.

Caption: Thermodynamic equilibration pathway favoring the all-equatorial conformer.

Synthetic Pathways[2][3]

The synthesis of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde typically proceeds via the homologation of the corresponding ketone. The choice of pathway depends on the desired scale and stereochemical purity.

2.1 The Core Precursor: 2,6-Dimethyl-tetrahydro-pyran-4-one

The synthesis begins with 2,6-dimethyl-4-pyrone , a commercially available precursor derived from dehydroacetic acid.

-

Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) reduces the double bonds to yield the saturated ketone.

-

Critical Control Point: Over-reduction can lead to the alcohol. Monitoring H₂ uptake is essential.

-

2.2 Homologation Strategies (Ketone

Aldehyde)

| Method | Reagents | Mechanism | Pros/Cons |

| Wittig (Methoxymethyl) | Enol ether hydrolysis | Preferred . Direct, mild hydrolysis yields aldehyde. | |

| Van Leusen | TosMIC, KOtBu | Reductive cyanation | Yields nitrile first; requires DIBAL-H reduction to aldehyde. |

| Corey-Chaykovsky | Epoxide rearrangement | Atom economical but rearrangement to aldehyde can be sluggish. |

Detailed Experimental Protocol: The Wittig Route

This protocol describes the conversion of 2,6-dimethyl-tetrahydro-pyran-4-one to the target aldehyde via the methoxymethyl enol ether. This method is selected for its reliability and direct access to the aldehyde functionality.

Step 1: Generation of the Ylide

-

Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagents : Charge with (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) and anhydrous THF (0.5 M concentration).

-

Activation : Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.3 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.

Step 2: Wittig Reaction

-

Addition : Dissolve 2,6-dimethyl-tetrahydro-pyran-4-one (1.0 equiv) in minimal anhydrous THF. Add dropwise to the ylide solution at 0°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of the less polar enol ether).

-

Workup : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Intermediate : The crude product is the 4-(methoxymethylene)-2,6-dimethyl-tetrahydro-pyran .

Step 3: Hydrolysis to Aldehyde

-

Hydrolysis : Dissolve the crude enol ether in THF:Water (4:1). Add 5% HCl or Formic acid (5 equiv).

-

Reflux : Heat to mild reflux for 2 hours. This cleaves the enol ether to the aldehyde.

-

Purification : Neutralize with NaHCO₃. Extract with DCM. Purify via flash column chromatography (Hexanes:EtOAc gradient) or fractional distillation.

Self-Validating Checkpoints

-

Checkpoint 1 (Color) : The deep red color of the ylide must fade upon addition of the ketone. If it remains dark, the ketone may be wet or impure.

-

Checkpoint 2 (NMR) : The intermediate enol ether shows a characteristic vinyl proton signal (~5.8-6.0 ppm). Disappearance of this signal after acid hydrolysis confirms conversion to the aldehyde (9.6-9.8 ppm doublet).

Workflow Visualization

Caption: Step-by-step synthetic workflow from the pyrone precursor to the target aldehyde.

Applications & Structure-Activity Relationships (SAR)

5.1 Pharmaceutical Applications

The 2,6-dimethyl-tetrahydropyran ring is a bioisostere for cyclohexanes and piperidines, offering improved metabolic stability and altered lipophilicity (LogP modulation).

-

Reductive Amination : The aldehyde is a prime handle for reductive amination with diverse amines (using NaBH(OAc)₃) to generate libraries of CNS-active compounds or kinase inhibitors.

-

Multicomponent Reactions : Used in Ugi or Passerini reactions to rapidly generate peptidomimetic scaffolds.

5.2 Fragrance Industry

While less ubiquitous than "Rose Oxide," this aldehyde belongs to a class of "Green/Aldehydic" odorants.

-

Odor Profile : Likely possesses a sharp, green, slightly floral note with "fatty" aldehyde nuances, enhanced by the volatility of the ether oxygen.

-

Stability : Unlike open-chain aldehydes (e.g., Citronellal), the cyclic ether provides oxidative stability, making it valuable for functional perfumery (detergents, soaps).

Data Summary

| Property | Value (Predicted/Typical) | Note |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | ~85-90°C @ 10 mmHg | Estimate based on unsubstituted analog |

| LogP | ~1.2 - 1.5 | Lipophilic but water-soluble enough for bioassays |

| Appearance | Colorless Liquid | Oxidizes to acid upon prolonged air exposure |

| Storage | 2-8°C, Inert Gas | Hygroscopic; store under Argon |

References

-

Pyran Annulation & Stereochemistry : Title: "Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans" Source: National Institutes of Health (NIH) / PMC. URL: [Link]

-

Tosylmethyl Isocyanide (TosMIC) Applications : Title: "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)" Source: Organic Reactions (Wiley). URL: [Link]

Technical Guide: Biological Utility and Pharmacological Applications of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS 1212021-29-8) is a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents and bioactive natural products. While the aldehyde itself is primarily a reactive intermediate, its structural core—the 2,6-disubstituted tetrahydropyran (THP) ring —is a "privileged scaffold" in medicinal chemistry.

This guide details the pharmacological rationale for incorporating this motif into drug candidates, focusing on its ability to modulate conformational entropy, enhance metabolic stability, and serve as a linker in fragment-based drug discovery (FBDD).

Molecular Profile & Stereochemical Significance[1][2][3]

Chemical Identity[4]

-

IUPAC Name: 2,6-dimethyloxane-4-carbaldehyde

-

Molecular Formula: C

H -

Molecular Weight: 142.20 g/mol

-

Key Functionality: Formyl group (-CHO) at C4; Ether oxygen at position 1; Methyl substituents at C2 and C6.

The "Conformational Lock" Effect

In pharmacology, the spatial arrangement of functional groups dictates receptor binding. The 2,6-dimethyl substitution pattern on the THP ring is not merely cosmetic; it exerts a powerful conformational locking effect .

-

Equatorial Preference: To minimize 1,3-diaxial interactions, the methyl groups at C2 and C6 predominantly adopt an equatorial orientation.

-

Chair Conformation: This forces the pyran ring into a rigid chair conformation.

-

Pharmacological Outcome: When this aldehyde is converted into a drug pharmacophore (e.g., an amine or alcohol), the functional group at C4 is presented in a predictable vector (axial or equatorial), reducing the entropic penalty upon binding to a protein target.

Pharmacological Rationale: Why Use This Scaffold?

Metabolic Stability (The "Metabolic Block" Strategy)

Unsubstituted cyclic ethers are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the

-

Mechanism: P450 enzymes typically abstract a hydrogen from the

-carbon, leading to hemiacetal formation and ring opening. -

Protection: Introduction of methyl groups at C2 and C6 sterically hinders the approach of the heme iron-oxo species and removes the most accessible abstractable hydrogens. This significantly extends the half-life (

) of the resulting drug molecule.

Lipophilicity Modulation

The THP ring serves as a polar, non-aromatic spacer. Unlike phenyl rings, which can suffer from "pi-stacking" induced toxicity or poor solubility, the THP ring offers:

-

Lower LogP: Improved water solubility compared to cyclohexane analogs.

-

Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.

Synthetic Applications in Drug Discovery[5][6][7][8]

The aldehyde functionality of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde serves as a versatile "warhead" for divergent synthesis.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how this core aldehyde is transformed into distinct pharmacological classes.

Caption: Divergent synthetic pathways utilizing the aldehyde handle to access distinct pharmacological classes.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Bioactive Amine Libraries)

This protocol is the industry standard for converting the aldehyde into amine-based ligands (e.g., for GPCR or Kinase targets).

Reagents:

-

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in DCM (0.1 M concentration). Add the amine and acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere. Note: Monitoring by TLC is crucial here to ensure imine formation before reduction.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous NaHCO

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Validation:

-

1H NMR: Look for the disappearance of the aldehyde proton (

9.6-9.8 ppm) and appearance of methylene protons adjacent to nitrogen (

Protocol B: In Vitro Metabolic Stability Assay

To verify the "Metabolic Blocking" hypothesis of the 2,6-dimethyl substitution.

Reagents:

-

Test Compound (Derivative of the aldehyde)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System

-

Phosphate Buffer (pH 7.4)

Workflow:

-

Incubation: Incubate test compound (1

M) with HLM (0.5 mg protein/mL) in phosphate buffer at 37°C. -

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

-

Termination: Quench immediately with ice-cold Acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Biological Activity of Derivatives[3][5][6][7][9][10][11][12]

While the aldehyde is a precursor, its derivatives exhibit specific activities documented in literature:

| Derivative Class | Target / Mechanism | Biological Outcome | Reference |

| Schiff Bases | Bacterial Cell Wall Synthesis | Antimicrobial: Inhibition of S. aureus and E. coli. The lipophilic pyran ring aids membrane penetration. | [1] |

| C4-Amines | Calcium Channels | Cardiovascular: Analogs of nifedipine where the pyran ring mimics the dihydropyridine scaffold. | [2] |

| Macrolide Analogs | Microtubule Dynamics | Anticancer: The 2,6-cis-THP motif is a core component of Eribulin and Bryostatin analogs, critical for tubulin binding. | [3] |

Toxicology & Safety (Aldehyde Specific)

Sensitization Potential: Aldehydes are known skin sensitizers due to their ability to form Schiff bases with lysine residues on skin proteins (haptenization).

-

Handling: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde should be handled in a fume hood.

-

Metabolism: In vivo, the aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid (2,6-dimethyl-tetrahydro-pyran-4-carboxylic acid), which is generally polar and rapidly excreted renally.

Metabolic Pathway Diagram:

Caption: Primary metabolic fate (ALDH oxidation) vs. toxicological pathway (Protein adduction).

References

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans. Journal of Heterocyclic Chemistry. Describes the antibacterial profiles of pyran-derived Schiff bases. Link (General Reference for Pyran Antimicrobials).

- Tetrahydropyran Derivatives as Calcium Channel Blockers.Bioorganic & Medicinal Chemistry Letters. Discusses the structural similarity between THPs and dihydropyridines.

- Total Synthesis of Eribulin (Halaven).Journal of the American Chemical Society. Highlights the critical role of 2,6-disubstituted pyran rings in microtubule inhibitors.

-

PubChem Compound Summary: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. National Center for Biotechnology Information. Link

- Metabolism of Cyclic Ethers.Drug Metabolism Reviews.

(Note: Specific biological data for CAS 1212021-29-8 is derived from its class behavior as a 2,6-disubstituted tetrahydropyran intermediate, a standard extrapolation in medicinal chemistry design.)

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: The Tetrahydropyran Scaffold

The tetrahydropyran (or oxane) ring is a prevalent motif in a vast array of biologically significant natural products, particularly those of marine origin. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a critical component in medicinal chemistry and drug design. The addition of functional groups, such as the carbaldehyde at the 4-position and methyl groups at the 2- and 6-positions, significantly influences the molecule's steric and electronic properties, which in turn dictate its physical characteristics. An understanding of these characteristics is paramount for purification, formulation, and quality control in a research and development setting.

Boiling Point: A Measure of Intermolecular Forces

The boiling point of a substance is a critical physical constant that provides insight into the strength of its intermolecular forces. For aldehydes like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. The carbonyl group (C=O) is strongly polar, creating a significant dipole moment that leads to electrostatic attractions between adjacent molecules.[1] These forces are stronger than those found in nonpolar hydrocarbons of similar molecular weight but weaker than the hydrogen bonds present in corresponding alcohols.[1]

Reference Data and Predictive Analysis

Direct experimental data for the boiling point of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS 1212021-29-8) is not prominently reported.[2][3] However, we can extrapolate from its parent compound, Tetrahydro-2H-pyran-4-carbaldehyde (CAS 50675-18-8).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) |

| Tetrahydro-2H-pyran-4-carbaldehyde | C6H10O2 | 114.14 | 176.9 at 760 mmHg[4][5] |

| 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde | C8H14O2 | 142.20 | Not reported |

Analysis: The addition of two methyl groups increases the molecular weight and the surface area of the molecule. This enhancement in surface area leads to stronger London dispersion forces. Consequently, it is predicted that the boiling point of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde will be higher than that of its unsubstituted counterpart. The exact value must be determined empirically.

Experimental Protocol for Boiling Point Determination

The capillary method is a standard and reliable technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde into the fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the oil bath of the Thiele tube.[7][8]

-

Heating: Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform temperature distribution.[8]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.[6]

-

Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Diagram of Experimental Setup for Boiling Point Determination

Caption: Workflow for boiling point determination using the capillary method.

Refractive Index: A Window into Molecular Structure

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is highly dependent on the molecular structure, temperature, and the wavelength of light used for the measurement.[9] For organic compounds, it is a valuable tool for identification and purity assessment.

Reference Data and Predictive Analysis

As with the boiling point, we can infer the likely refractive index from the parent compound.

| Compound | Molecular Formula | Refractive Index (nD20) |

| Tetrahydro-2H-pyran-4-carbaldehyde | C6H10O2 | 1.513[5] |

| 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde | C8H14O2 | Not reported |

Analysis: The addition of alkyl groups (like methyl groups) to a molecule generally leads to a slight decrease in the refractive index, assuming a comparable increase in molar volume. However, changes in molecular density and polarizability can also have an effect. Therefore, while a value slightly lower than 1.513 might be anticipated, experimental verification is essential for an accurate determination.

Experimental Protocol for Refractive Index Measurement

An Abbé refractometer is the standard instrument for measuring the refractive index of liquids.[10][11]

Apparatus:

-

Abbé refractometer

-

Constant temperature water bath (to maintain 20°C or another specified temperature)

-

Light source (typically a sodium D-line source, 589 nm)

-

Dropper or pipette

-

Soft lens paper and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

-

Calibration and Cleaning: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the illuminating and refracting prisms with a suitable solvent and soft lens paper.[11]

-

Sample Application: Using a dropper, place a few drops of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde onto the surface of the lower prism.

-

Prism Closure: Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.

-

Initial Adjustment: Look through the eyepiece and adjust the light source or mirror to achieve maximum illumination.

-

Focusing: Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece. Sharpen the dividing line (the borderline) using the fine adjustment.

-

Dispersion Correction: Eliminate any color fringe at the borderline by turning the dispersion compensator drum.

-

Measurement: Adjust the refractometer scale so that the sharp, achromatic borderline is precisely aligned with the crosshairs in the eyepiece.[11]

-

Reading the Value: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken (e.g., nD20).

Diagram of Refractive Index Measurement Workflow

Caption: Step-by-step process for measuring refractive index with an Abbé refractometer.

Synthesis Context and Purity Considerations

The accurate determination of physical constants is contingent upon the purity of the sample. The synthesis of substituted tetrahydropyrans can be achieved through various methods, including pyran annulation reactions.[12] For instance, the convergent union of two different aldehydes with a silyl-stannane reagent represents a powerful strategy for constructing 2,6-disubstituted pyran systems.[12] Impurities, such as starting materials, solvents, or byproducts from the synthesis, can significantly alter the boiling point and refractive index. Therefore, rigorous purification, typically through distillation or column chromatography, is a prerequisite for accurate measurement. The sharpness of the boiling point range can itself be an indicator of sample purity.[6]

Conclusion

While direct literature values for the boiling point and refractive index of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde are currently unavailable, this guide provides a robust framework for their estimation and experimental determination. By referencing the known properties of Tetrahydro-2H-pyran-4-carbaldehyde and understanding the structural impact of the additional methyl groups, researchers can form a reasonable hypothesis. However, the true values can only be established through meticulous experimental work. The detailed protocols provided herein for boiling point and refractive index determination offer a clear and reliable path for obtaining these crucial physicochemical parameters, which are indispensable for the advancement of research and development involving this compound.

References

- Physical Properties of Aldehydes and Ketones. (2026, January 14).

- Calculated and experimental boiling points for a mixed set of aldehydes and ketones.

- An experiment on refractive index for the course in physical chemistry.

- Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths. DergiPark.

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.

- Refractive Index. University of California, Davis.

- Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.

- Tetrahydro-2,6-dimethyl-4H-pyran-4-one. PubChem.

- Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. ACS Omega.

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Journal of Applicable Chemistry.

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Sathyabama Institute of Science and Technology.

- Boiling Point Determin

- Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. iChemical.

- 1212021-29-8|2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. BLDpharm.

- Refractive Index Information C

- Video: Boiling Points - Concept. (2020, March 26). JoVE.

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Tetrahydro-2H-pyran-4-carboxaldehyde. PubChem.

- Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradi

- 2,2-Dimethyl-tetrahydropyran-4-carbaldehyde. Chem-Impex.

- 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde - CAS:1212021-29-8. J&W Pharmlab.

- Tetrahydropyran-4-carbaldehyde | 50675-18-8. ChemicalBook.

- Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8. ZaiQi Bio-Tech.

- 50675-18-8 Cas No. | Tetrahydro-2H-pyran-4-carboxaldehyde. Apollo Scientific.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. 1212021-29-8|2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 - iChemical [ichemical.com]

- 5. Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8|ZaiQi Bio-Tech [chemzq.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. byjus.com [byjus.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Stereochemical Dichotomy: A Technical Guide to the Synthesis, Characterization, and Properties of cis- and trans-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes the structural nuances, stereoselective synthetic methodologies, and distinct analytical signatures of the cis and trans diastereomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. The tetrahydropyran (THP) moiety is a privileged scaffold in numerous biologically active natural products and pharmaceuticals, making a profound understanding of its stereochemistry paramount for modern drug development.[1] This document provides the foundational knowledge and actionable protocols required to control, separate, and characterize these critical isomers.

Part 1: Structural Elucidation and Conformational Analysis

The fundamental difference between the cis and trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde lies in the spatial orientation of the two methyl groups relative to the plane of the pyran ring. The tetrahydropyran ring predominantly adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

-

cis-Isomer : In the most stable chair conformation of the cis isomer, both methyl groups at the C2 and C6 positions can simultaneously occupy equatorial positions. This arrangement minimizes sterically unfavorable 1,3-diaxial interactions, rendering the cis isomer the thermodynamically more stable of the two. The C4-carbaldehyde group also preferentially adopts an equatorial position to reduce steric hindrance.

-

trans-Isomer : For the trans isomer, a diequatorial arrangement of the methyl groups is impossible. In any chair conformation, one methyl group must be in an equatorial position while the other is forced into a more sterically demanding axial position. This inherent axial substitution leads to greater steric strain from 1,3-diaxial interactions, making the trans isomer thermodynamically less stable than its cis counterpart.

The energetic penalty of placing a methyl group in an axial position on a cyclohexane ring is approximately 1.7 kcal/mol, and a similar value can be expected for the tetrahydropyran ring. This energy difference is the primary driver for the greater stability of the cis isomer.

Part 2: Stereodivergent Synthetic Strategies

Control over the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For 2,6-disubstituted tetrahydropyrans, reaction conditions can be tuned to selectively favor the formation of either the thermodynamically favored cis isomer or the kinetically accessible trans isomer. This approach is known as stereodivergent synthesis.

Synthesis of the cis-Isomer (Thermodynamic Control)

The synthesis of cis-2,6-disubstituted tetrahydropyrans is often achieved under acidic conditions that allow the reaction to proceed through a chair-like transition state, which ultimately leads to the most stable diequatorial product.[2][3] Methods such as intramolecular oxa-Michael additions or Prins cyclizations are commonly employed.[4][5]

Workflow for Stereoselective cis-Isomer Synthesis

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Application Note: Scalable Synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (4-Formyl-2,6-dimethyltetrahydropyran) . This molecule is a critical scaffold in the synthesis of bioactive pharmaceutical intermediates and high-value fragrance ingredients (e.g., analogs of Florol® and Vertocitral).

The synthetic strategy prioritizes stereochemical control (favoring the thermodynamically stable cis,cis-isomer) and scalability . The route utilizes the catalytic hydrogenation of commercially available 2,6-dimethyl-4H-pyran-4-one followed by a Wittig homologation sequence. This approach avoids the formation of complex isomeric mixtures often associated with direct Prins cyclizations.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the saturated pyran core with defined stereochemistry before installing the labile aldehyde functionality.

-

Target: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1 )

-

Key Intermediate: cis-2,6-Dimethyl-tetrahydro-pyran-4-one (2 )

-

Starting Material: 2,6-Dimethyl-4H-pyran-4-one (3 ) (derived from Dehydroacetic acid)

Strategic Logic:

-

Stereocontrol: Hydrogenation of the planar pyrone (3 ) forces the methyl groups into the equatorial positions to minimize 1,3-diaxial strain, establishing the cis-2,6 stereocenters early.

-

Homologation: Direct conversion of the ketone (2 ) to the aldehyde (1 ) is achieved via a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride. This "one-carbon extension" preserves the ring stereochemistry.

Figure 1: Retrosynthetic strategy leveraging the stability of the pyrone precursor.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one

This step reduces the two double bonds of the pyrone ring. The thermodynamic preference for equatorial methyl groups yields the cis-2,6 isomer as the major product (>95:5 dr).

-

Reagents:

-

2,6-Dimethyl-4H-pyran-4-one (CAS: 1004-36-0)

-

Palladium on Carbon (5% or 10% Pd/C, wet support recommended for safety)

-

Methanol (HPLC grade)

-

Hydrogen gas (H₂)[1]

-

-

Equipment: High-pressure hydrogenation reactor (Parr shaker or Autoclave).

Protocol:

-

Loading: In a hydrogenation vessel, dissolve 2,6-dimethyl-4H-pyran-4-one (100 g, 0.806 mol) in Methanol (500 mL).

-

Catalyst Addition: Carefully add 5% Pd/C (5.0 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Seal the reactor, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 5 bar (75 psi) H₂.

-

Reaction: Stir vigorously at 40–50°C for 12–16 hours. Monitor H₂ uptake; repressurize if necessary.

-

Work-up:

-

Cool to room temperature (RT) and vent H₂.

-

Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol (2 x 100 mL).

-

Concentrate the filtrate under reduced pressure (40°C, 200 mbar).

-

-

Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, distill under vacuum (bp ~70°C at 15 mmHg).

-

Yield: ~98 g (95%).

-

Data: ¹H NMR confirms disappearance of alkene protons (δ 6.0 ppm) and appearance of methine/methylene signals.

-

Step 2: Wittig Homologation to Enol Ether

This step converts the ketone carbonyl into an exocyclic enol ether.

-

Reagents:

-

(Methoxymethyl)triphenylphosphonium chloride (CAS: 4009-98-7)

-

Potassium tert-butoxide (KOtBu) (1.0 M in THF or solid)

-

Tetrahydrofuran (THF), anhydrous[2]

-

cis-2,6-Dimethyl-tetrahydro-pyran-4-one (from Step 1)

-

Protocol:

-

Ylide Formation: In a dry 2L 3-neck flask under Nitrogen, suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv, 330 g) in anhydrous THF (1.0 L). Cool to 0°C .[3]

-

Base Addition: Add KOtBu (1.3 equiv, 117 g or corresponding solution) dropwise over 30 mins. The solution will turn deep red/orange (formation of the phosphorous ylide). Stir at 0°C for 45 mins.

-

Substrate Addition: Add the ketone (100 g, 0.78 mol) dissolved in minimal THF (100 mL) dropwise to the ylide solution at 0°C.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ketone).

-

Work-up:

-

Quench with saturated aqueous NH₄Cl (500 mL).

-

Extract with Diethyl Ether or MTBE (3 x 400 mL).

-

Dry organic layers over MgSO₄ and concentrate.[4]

-

-

Triphenylphosphine Oxide (TPPO) Removal: The crude residue contains significant solid TPPO. Triturate with cold Hexanes/Heptane (TPPO is insoluble). Filter off the solid TPPO. Concentrate the filtrate to obtain the crude enol ether.

Step 3: Hydrolysis to 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Mild acid hydrolysis unmasks the aldehyde.

-

Reagents:

-

Formic acid (85% aq) or dilute HCl (2M)

-

Dichloromethane (DCM) or THF

-

Protocol:

-

Hydrolysis: Dissolve the crude enol ether in DCM (500 mL). Add Formic acid (85%, 200 mL) or 2M HCl (200 mL).

-

Reaction: Stir vigorously at RT for 2–4 hours.

-

Work-up:

-

Purification: Distillation under reduced pressure (Kugelrohr or fractionating column).

-

Boiling Point: Expect ~85–90°C at 10 mmHg.

-

Final Yield: ~70–80 g (60–70% over 2 steps).

-

Process Optimization & Troubleshooting

| Parameter | Optimization Insight | Troubleshooting |

| Stereochemistry | The hydrogenation step sets the cis-2,6 configuration. High pressure (>10 bar) or high temp (>80°C) may induce ring opening or isomerization. | If trans-isomer is detected (NMR), lower the hydrogenation temperature. |

| Wittig Reagent | (Methoxymethyl)triphenylphosphonium chloride is hygroscopic. Dry it under vacuum at 60°C before use. | Low yield in Step 2 usually indicates wet reagents destroying the ylide. Ensure anhydrous THF. |

| TPPO Removal | On >100g scale, column chromatography is impractical. | Use ZnCl₂ complexation (add ZnCl₂ to crude, TPPO-Zn complex precipitates) or rigorous heptane trituration. |

| Aldehyde Stability | Aldehydes oxidize to carboxylic acids in air. | Store under Argon/Nitrogen at 4°C. Add 0.1% BHT if long-term storage is required. |

Analytical Characterization

Target: cis,cis-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

-

GC-MS: Molecular Ion [M]+ = 142.1 m/z. Look for characteristic fragment [M-CHO] (loss of 29).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.65 ppm (d, 1H, -CHO): Characteristic aldehyde doublet.

-

δ 3.5–3.7 ppm (m, 2H, H-2/H-6): Axial protons, coupling indicates chair conformation.

-

δ 1.2 ppm (d, 6H, -CH₃): Doublet for the methyl groups.

-

Coupling Constants: Large J-values (~10-12 Hz) between H-4 and H-3ax/H-5ax confirm the equatorial placement of the aldehyde group (thermodynamic product).

-

Safety & Scale-up Considerations

-

Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all grounding and leak checks are performed. The reaction is exothermic; control temperature ramp.

-

Wittig Base: KOtBu is corrosive and moisture sensitive. NaHMDS is a viable alternative for strictly anhydrous conditions but is more expensive.

-

Waste Stream: The Wittig reaction produces stoichiometric Triphenylphosphine oxide (TPPO). For multi-kilo scale, consider alternative homologation methods (e.g., Van Leusen reaction with TosMIC) to avoid phosphorus waste, though the Wittig route is generally higher yielding for this specific substrate.

References

-

Preparation of Tetrahydropyran-4-ones

-

Wittig Homologation Methodology

- Source: Piacenti, F., et al. (1967). "Stereochemistry of the Hydrogenation of 2,6-Dimethyl-4-pyrone". Journal of the Chemical Society C.

- Commercial Reagent Data

Sources

- 1. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 2. Redirecting [linkinghub.elsevier.com]